

1-Methyl-2-(tributylstannyl)pyrrole chemical properties

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Compound of Interest

Compound Name: 1-Methyl-2-(tributylstannyl)pyrrole

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Technical Guide: 1-Methyl-2-(tributylstannyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1-Methyl-2-(tributylstannyl)pyrrole**, a key reagent in modern organic synthesis. Its primary utility lies in the palladium-catalyzed Stille cross-coupling reaction for the formation of carbon-carbon bonds.

Core Chemical Properties

1-Methyl-2-(tributylstannyl)pyrrole is an organostannane compound featuring a tributyltin group attached to the 2-position of a 1-methylpyrrole ring. It is typically handled as a liquid and requires careful storage due to its sensitivity and toxicity.



| Property | Value | Citations |
|--------------------------|-------------------------------------|-----------|
| CAS Number | 118486-97-8 | |
| Molecular Formula | C17H33NSn | [1] |
| Molecular Weight | 370.16 g/mol | |
| Density | 1.1223 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.5107 | [2] |
| Flash Point | 98.3 °C (208.9 °F) - closed cup | [2] |
| Storage Temperature | −20°C | [2] |
| SMILES | CCCC-INVALID-LINK (CCCC)c1cccn1C | |
| InChI Key | DINAKCGOEKXDTP- UHFFFAOYSA-N | |

Synthesis of 1-Methyl-2-(tributylstannyl)pyrrole

The most common and direct synthesis involves the regioselective lithiation of 1-methylpyrrole at the 2-position, followed by quenching the resulting anion with tributyltin chloride. This reaction must be carried out under inert conditions due to the high reactivity of the organolithium intermediate.

Experimental Protocol: Synthesis

Materials:

- 1-Methylpyrrole
- n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)
- Tributyltin chloride (Bu₃SnCl)
- Anhydrous tetrahydrofuran (THF)



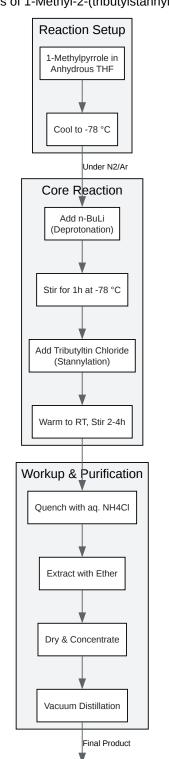
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- · Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Schlenk flask and other appropriate oven-dried glassware
- · Inert gas (Argon or Nitrogen) supply

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
- Deprotonation: Add 1-methylpyrrole (1.0 equivalent) to the cooled THF. To this solution, add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1 hour.
- Stannylation: Add tributyltin chloride (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
- Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[3] Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
- Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
 The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield 1-Methyl-2-(tributylstannyl)pyrrole as a liquid.

Synthesis Workflow Diagram





Synthesis of 1-Methyl-2-(tributylstannyl)pyrrole

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A flowchart illustrating the synthesis of the title compound.



Reactivity and Applications: The Stille Coupling

1-Methyl-2-(tributylstannyl)pyrrole is a cornerstone reagent for the Stille cross-coupling reaction.[4] This palladium-catalyzed reaction forms a new C-C bond between the pyrrole ring and various sp²-hybridized carbon atoms (from aryl, heteroaryl, or vinyl halides/triflates).[4][5] The reaction is highly valued for its tolerance of a wide range of functional groups and its generally mild conditions.[4]

Experimental Protocol: Stille Coupling with Iodobenzene

Materials:

- 1-Methyl-2-(tributylstannyl)pyrrole
- Iodobenzene
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
- Anhydrous and degassed solvent (e.g., Toluene or DMF)
- Optional: Additive such as Copper(I) iodide (CuI) or Lithium chloride (LiCl)
- Schlenk tube or reaction vial
- · Inert gas (Argon or Nitrogen) supply

Procedure:

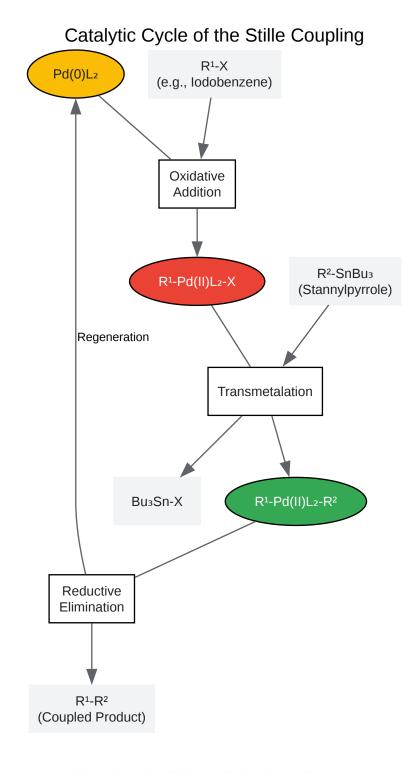
- Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add iodobenzene (1.0 equivalent) and **1-Methyl-2-** (tributylstannyl)pyrrole (1.1 equivalents).
- Solvent Addition: Add anhydrous, degassed toluene via syringe.
- Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS). Reaction times can vary from a few hours to overnight.



- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate. To remove the toxic tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). The resulting precipitate (tributyltin fluoride) can be removed by filtration through a pad of Celite.
- Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-Methyl-2-phenylpyrrole, is then purified by flash column chromatography.

Stille Coupling Catalytic Cycle Diagram





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The palladium-catalyzed Stille cross-coupling cycle.

Safety and Handling



1-Methyl-2-(tributylstannyl)pyrrole is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

- Toxicity: Toxic if swallowed and harmful in contact with skin.[1] Organotin compounds are known neurotoxins.
- Irritation: Causes serious skin and eye irritation.[1]
- Organ Damage: May cause damage to organs through prolonged or repeated exposure.
- Environmental Hazard: Very toxic to aquatic life.[1]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]

Handling: Avoid inhalation of vapors. Keep away from heat and sources of ignition. Store under an inert atmosphere as it may be sensitive to air and moisture.

Disposal: All waste containing organotin byproducts must be treated as hazardous and disposed of according to institutional and local regulations. Quenching with KF to precipitate tin salts is a common practice to aid in removal.

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